molecular formula C18H19N5NaO12P B008931 N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt CAS No. 102783-27-7

N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt

Cat. No. B008931
M. Wt: 552.3 g/mol
InChI Key: JZQVPHUIEVDOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt' (dcAMP) is a cyclic nucleotide that plays a crucial role in various biological processes. It is a derivative of adenosine monophosphate (AMP) and is synthesized by the enzyme adenylate cyclase. dcAMP has been extensively studied for its potential applications in scientific research, particularly in the field of cell signaling and gene expression.

Mechanism Of Action

DcAMP acts as a second messenger in cells, binding to and activating PKA. PKA then phosphorylates target proteins, leading to changes in their activity and function. N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt also regulates the activity of ion channels and neurotransmitter release by binding to specific receptors on the cell membrane.

Biochemical And Physiological Effects

DcAMP has been shown to have a wide range of biochemical and physiological effects. It regulates the activity of enzymes involved in metabolism, gene expression, and cell proliferation. N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt also regulates the activity of ion channels and neurotransmitter release in neurons, leading to changes in neuronal excitability and synaptic transmission.

Advantages And Limitations For Lab Experiments

DcAMP is a potent activator of PKA and has been widely used in scientific research to study the role of cyclic nucleotides in various biological processes. Its stability and solubility in aqueous solutions make it ideal for use in biochemical assays and cell culture experiments. However, its potency and specificity can also make it difficult to use in certain experiments, and its effects can be influenced by factors such as cell type and experimental conditions.

Future Directions

There are several areas of future research that could be explored using N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt. One area of interest is the role of cyclic nucleotides in regulating mitochondrial function and energy metabolism. Another area of interest is the use of N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt as a tool for studying the regulation of ion channels and neurotransmitter release in neurons. Additionally, N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt could be used to investigate the role of PKA in regulating gene expression and cell proliferation in various cell types.

Synthesis Methods

DcAMP can be synthesized by reacting AMP with succinic anhydride in the presence of a catalyst such as pyridine. The resulting product, N6,2/'-O-Disuccinyladenosine, is then phosphorylated by the enzyme adenylate cyclase to form N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt. The sodium salt form of N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt is commonly used in research due to its stability and solubility in aqueous solutions.

Scientific Research Applications

DcAMP has been widely used in scientific research to study the role of cyclic nucleotides in various biological processes. It is a potent activator of protein kinase A (PKA), which plays a key role in regulating cellular processes such as metabolism, gene expression, and cell proliferation. N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt has also been used to study the regulation of ion channels and neurotransmitter release in neurons.

properties

CAS RN

102783-27-7

Product Name

N6,2/'-O-Disuccinyladenosine 3/':5/'-cyclic monophosphate sodium salt

Molecular Formula

C18H19N5NaO12P

Molecular Weight

552.3 g/mol

InChI

InChI=1S/C18H20N5O12P.Na/c24-9(1-2-10(25)26)22-16-13-17(20-6-19-16)23(7-21-13)18-15(34-12(29)4-3-11(27)28)14-8(33-18)5-32-36(30,31)35-14;/h6-8,14-15,18H,1-5H2,(H,25,26)(H,27,28)(H,30,31)(H,19,20,22,24);

InChI Key

JZQVPHUIEVDOIX-UHFFFAOYSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OP(=O)(O1)O.[Na]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OP(=O)(O1)O.[Na]

Origin of Product

United States

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